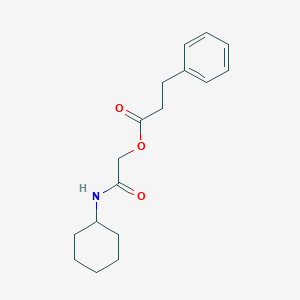
2,2-dimethyl-N-(oxolan-2-ylmethylcarbamothioyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-dimethyl-N-(oxolan-2-ylmethylcarbamothioyl)propanamide is a chemical compound with the molecular formula C12H21NO3S. It is commonly known as DMOX and belongs to the class of organic compounds called carbamothioic esters. DMOX has shown promising results in scientific research for its potential applications in various fields.
Mécanisme D'action
The mechanism of action of DMOX involves the inhibition of enzymes involved in various cellular processes. It has been shown to inhibit the activity of thymidylate synthase, an enzyme required for DNA synthesis. DMOX also inhibits the activity of dihydrofolate reductase, an enzyme involved in the synthesis of nucleotides required for DNA replication.
Biochemical and Physiological Effects:
DMOX has been found to induce various biochemical and physiological effects in cells. It has been shown to cause DNA damage and induce apoptosis in cancer cells. DMOX has also been found to inhibit the production of reactive oxygen species, which are known to cause oxidative damage to cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DMOX is its broad-spectrum antimicrobial activity, making it a potential candidate for the development of new antibiotics. However, the use of DMOX in lab experiments is limited by its low solubility in water, which can affect its bioavailability and efficacy.
Orientations Futures
There are several potential future directions for the scientific research of DMOX. One area of interest is the development of DMOX-based antimicrobial agents for the treatment of drug-resistant infections. Another potential direction is the investigation of DMOX as a potential anticancer agent in combination with other chemotherapeutic drugs. Further studies are also needed to investigate the pharmacokinetics and toxicity of DMOX in vivo.
Méthodes De Synthèse
The synthesis of DMOX involves the reaction of 2,2-dimethylpropanamide with oxalyl chloride followed by the reaction of the resulting intermediate with thioacetamide in the presence of a base. The final product is obtained through purification and isolation techniques.
Applications De Recherche Scientifique
DMOX has been studied extensively for its potential applications in scientific research. It has been found to possess antimicrobial, antifungal, and anticancer properties. DMOX has been shown to inhibit the growth of various bacterial and fungal strains, including drug-resistant strains. It has also been found to induce cell death in cancer cells, making it a potential candidate for cancer therapy.
Propriétés
Nom du produit |
2,2-dimethyl-N-(oxolan-2-ylmethylcarbamothioyl)propanamide |
|---|---|
Formule moléculaire |
C11H20N2O2S |
Poids moléculaire |
244.36 g/mol |
Nom IUPAC |
2,2-dimethyl-N-(oxolan-2-ylmethylcarbamothioyl)propanamide |
InChI |
InChI=1S/C11H20N2O2S/c1-11(2,3)9(14)13-10(16)12-7-8-5-4-6-15-8/h8H,4-7H2,1-3H3,(H2,12,13,14,16) |
Clé InChI |
KHINURXJHTWXDN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC(=S)NCC1CCCO1 |
SMILES canonique |
CC(C)(C)C(=O)NC(=S)NCC1CCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2-chlorophenyl)-(3-methylbutanoylamino)methyl]-3-methylbutanamide](/img/structure/B241449.png)
![2-(3-chlorophenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B241451.png)
![8,10-dibromo-2,6-dioxo-3,5a,6,11b-tetrahydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B241455.png)

![N-[(pentanoylamino)-[4-(trifluoromethyl)phenyl]methyl]pentanamide](/img/structure/B241462.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B241466.png)





![Benzyl 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfinylacetate](/img/structure/B241482.png)
![Tert-butyl {[2-nitro-4-(methylsulfonyl)phenyl]sulfinyl}acetate](/img/structure/B241485.png)
